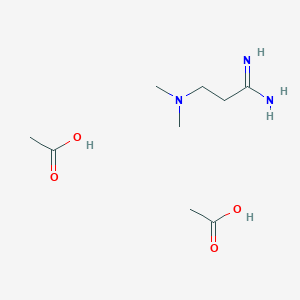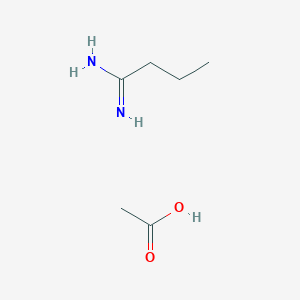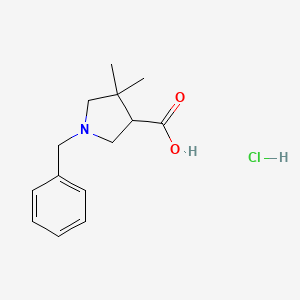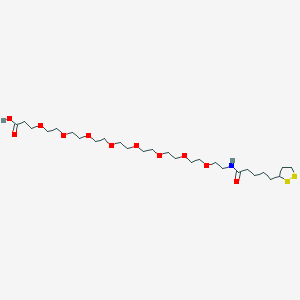
Lipoamido-PEG8-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipoamido-PEG8-acid is a polyethylene glycol (PEG)-based PROTAC linker . It contains a lipoic acid group and a terminal carboxylic acid . The lipoic acid contains two sulfur atoms connected by a disulfide bond . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG linker increases the water solubility of the compound .
Molecular Structure Analysis
The molecular formula of this compound is C27H51NO11S2 . It has a molecular weight of 629.82 . Lipoic acid contains two sulfur atoms (at C6 and C8) connected by a disulfide bond .Chemical Reactions Analysis
This compound permits crosslinking of a molecule with an amine functional group to a metal surface such as gold . The lipoamide group readily forms strong, stable dative bonds with metals such as gold, while the acid group reacts with amines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 629.82 . It is a solid or viscous liquid . The compound is hydrophilic due to the PEG linker, which increases its water solubility .Wissenschaftliche Forschungsanwendungen
Drug Delivery Enhancement
PEGylated compounds, including those similar to Lipoamido-PEG8-acid, have been extensively used to enhance the delivery of oligonucleotides and other therapeutic agents. Cationic lipids, combined with PEG, have shown to improve the cellular uptake and biocompatibility of nucleic acids, thus facilitating effective non-viral drug delivery systems for treating diseases like cancer and genetic disorders (Grijalvo, Aviñó, & Eritja, 2014). The development of PEGylated liposomes and nanoparticles has led to formulations with enhanced localization in tumors, providing a targeted approach to cancer therapy (Gabizon, Goren, Horowitz, Tzemach, Lossos, & Siegal, 1997).
Overcoming PEG Immunogenicity
Despite the widespread use of PEG in bioconjugation and drug delivery, concerns regarding its immunogenicity have emerged. The formation of anti-PEG antibodies in patients treated with PEGylated drugs can lead to reduced drug efficacy and potential hypersensitivity reactions. Research has focused on developing alternatives to PEG to mitigate these issues, highlighting the need for novel polymers with improved biocompatibility and reduced immunogenicity (Thai Thanh Hoang Thi et al., 2020).
Polymeric Platforms for Enhanced Efficacy
Polymers, including PEG, have been utilized to create complex drug delivery platforms, such as dendrimers, for effective anticancer drug and gene delivery. PEGylation of poly(amidoamine) dendrimers (PAMAM) has been shown to enhance their efficacy while mitigating toxicity, offering a promising approach for tumor targeting and DNA transfection (Luong et al., 2016).
Biodegradable and Biocompatible Alternatives
The search for biodegradable and biocompatible alternatives to PEG has led to the exploration of PEG-functionalized graphene oxide (PEG-GO) in tissue engineering. PEG-GO offers enhanced solubility, stability, and biocompatibility, making it an attractive candidate for various biomedical applications, including drug delivery, stem cell proliferation, and differentiation, as well as antibacterial efficacy (Ghosh & Chatterjee, 2020).
Wirkmechanismus
Target of Action
Lipoamido-PEG8-acid is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The compound’s action primarily affects the ubiquitin-proteasome system . This system is a crucial cellular pathway for protein degradation, which regulates a variety of biological processes, including cell cycle, signal transduction, and immune responses . By selectively degrading target proteins, this compound can influence these processes.
Pharmacokinetics
It is known that the compound’s hydrophilic peg linker can increase its water solubility , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
The primary molecular and cellular effect of this compound’s action is the selective degradation of target proteins . This degradation can influence various biological processes regulated by these proteins, potentially leading to changes in cell cycle, signal transduction, and immune responses .
Action Environment
Safety and Hazards
Zukünftige Richtungen
The dPEG® product line, which includes Lipoamido-PEG8-acid, is a unique technology platform that can be tailored to meet specific physical and chemical requirements in a broad array of diagnostic, therapeutic, and nanotech applications . These applications include conjugations, chemical modifications, cross-linking, and modification of biological therapeutics .
Biochemische Analyse
Biochemical Properties
Lipoamido-PEG8-acid plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . The terminal carboxylic acid of this compound can react with primary amine groups to form a stable amide bond . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Cellular Effects
The primary cellular effect of this compound is its ability to facilitate the degradation of specific proteins within cells . By forming PROTACs, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound serves as this linker, enabling the formation of these complex molecules .
Metabolic Pathways
This compound is involved in the metabolic pathway of PROTAC formation
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO11S2/c29-26(4-2-1-3-25-6-24-40-41-25)28-7-9-33-11-13-35-15-17-37-19-21-39-23-22-38-20-18-36-16-14-34-12-10-32-8-5-27(30)31/h25H,1-24H2,(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKXLXWMWZSKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51NO11S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

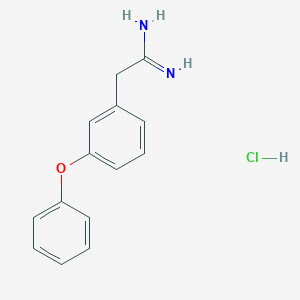

![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)
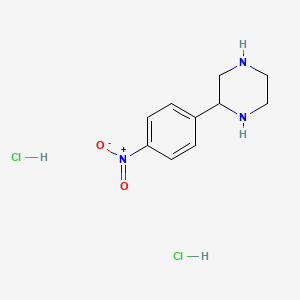
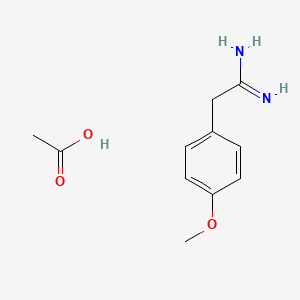

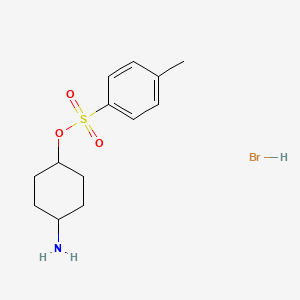
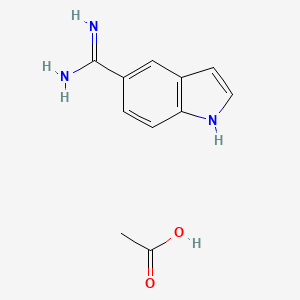
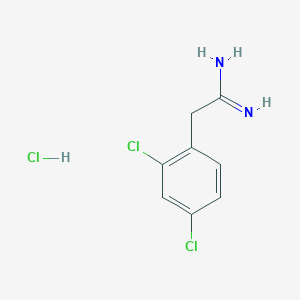
![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)

